molecular formula C22H26ClN3O2 B243459 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide

Katalognummer B243459
Molekulargewicht: 399.9 g/mol
InChI-Schlüssel: YXQCLKWVNJDSBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide, commonly known as CEP-1347, is a small molecular weight compound that has been extensively studied for its potential therapeutic applications. CEP-1347 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. JNK plays a crucial role in regulating cellular processes such as cell proliferation, apoptosis, and inflammation. Inhibition of JNK has been shown to have therapeutic effects in various diseases, including neurodegenerative disorders.

Wirkmechanismus

CEP-1347 exerts its therapeutic effects by selectively inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide. N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage. Activation of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide leads to the phosphorylation of various downstream targets, including c-Jun, ATF-2, and p53, which regulate cellular processes such as apoptosis, cell proliferation, and inflammation. Inhibition of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide by CEP-1347 reduces the phosphorylation of these downstream targets, thereby inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated apoptosis and reducing inflammation.
Biochemical and Physiological Effects
CEP-1347 has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. In a mouse model of Parkinson's disease, CEP-1347 was shown to protect dopaminergic neurons from degeneration and improve motor function. In a rat model of multiple sclerosis, CEP-1347 was shown to reduce inflammation and demyelination. CEP-1347 has also been shown to have anti-inflammatory effects in various in vitro models of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

CEP-1347 has several advantages for use in lab experiments. It is a small molecular weight compound that can be easily synthesized and purified. It is also a selective inhibitor of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide, which allows for the specific inhibition of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated pathways. However, CEP-1347 has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has low bioavailability and a short half-life, which can limit its use in in vivo studies.

Zukünftige Richtungen

CEP-1347 has potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory diseases. Future research should focus on further elucidating the mechanisms of action of CEP-1347 and identifying its downstream targets. This will help to identify new therapeutic targets for the treatment of various diseases. Future research should also focus on developing more potent and selective N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide inhibitors with improved pharmacokinetic properties. This will help to overcome the limitations of CEP-1347 and improve its therapeutic potential.

Synthesemethoden

CEP-1347 can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling reaction. The most commonly used method for synthesizing CEP-1347 is the Suzuki coupling reaction. This method involves the reaction of 5-chloro-2-nitroaniline with 4-methylbenzeneboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-isobutyryl-1-piperazine to yield CEP-1347.

Wissenschaftliche Forschungsanwendungen

CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated apoptosis and reducing inflammation.

Eigenschaften

Molekularformel

C22H26ClN3O2

Molekulargewicht

399.9 g/mol

IUPAC-Name

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-12-10-25(11-13-26)20-9-8-18(23)14-19(20)24-21(27)17-6-4-16(3)5-7-17/h4-9,14-15H,10-13H2,1-3H3,(H,24,27)

InChI-Schlüssel

YXQCLKWVNJDSBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.